3-(3-Pyrrolidinyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyrrolidinyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrrolidinyl group at the third position. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives, including 3-(3-Pyrrolidinyl)pyridazine, often involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the pyridazine ring . For this compound, the starting materials typically include a pyridazine precursor and a pyrrolidine derivative. The reaction conditions may involve the use of Lewis acids as catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of pyridazine derivatives can involve large-scale cyclization reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Pyrrolidinyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-(3-Pyrrolidinyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-Pyrrolidinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The pyridazine ring’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to biological targets .
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a carbonyl group at the third position.
Pyrimidine: A similar diazine compound with nitrogen atoms at positions 1 and 3
Uniqueness: 3-(3-Pyrrolidinyl)pyridazine is unique due to the presence of the pyrrolidinyl group, which enhances its pharmacological properties. The combination of the pyridazine and pyrrolidinyl moieties provides a distinct chemical profile, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylpyridazine |
InChI |
InChI=1S/C8H11N3/c1-2-8(11-10-4-1)7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2 |
InChI Key |
KSRWKOAMFZVBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.